molecular formula C16H13BrO3 B12049535 5'-Bromo-2'-hydroxy-4-methoxychalcone

5'-Bromo-2'-hydroxy-4-methoxychalcone

Cat. No.: B12049535
M. Wt: 333.18 g/mol
InChI Key: PFXXEJPIWIZMBL-XBXARRHUSA-N
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Description

5'-Bromo-2'-hydroxy-4-methoxychalcone is a synthetic chalcone derivative with the molecular formula C16H13BrO3 and a molecular weight of 333.18 g/mol. Provided as a yellow powder, it has a melting point of 118-120 °C and is soluble in chloroform . This compound is a member of the chalcone family, a class of α,β-unsaturated ketones considered the precursors to flavonoids, which are renowned for their broad spectrum of pharmacological activities . This brominated chalcone is of significant interest in medicinal chemistry and pharmacological research. Its structural features, particularly the 2'-hydroxy group and the bromine substituent, are associated with enhanced bioactivity. Research into similar 2'-hydroxychalcones has demonstrated their potential as inhibitors of acetylcholinesterase (AChE), a key target for Alzheimer's disease therapy . Studies indicate that chalcones with halogen and methoxy substituents can act as mixed-type inhibitors, interacting with both the catalytic and peripheral anionic sites of the enzyme . Furthermore, chalcones and their derivatives have shown substantial promise in combating infectious diseases. They exhibit notable antibacterial and antiviral properties, with mechanisms that may include the inhibition of viral enzymes and the disruption of bacterial functions, such as efflux pumps in multidrug-resistant pathogens like Staphylococcus aureus . The versatility of the chalcone scaffold makes this compound a valuable intermediate for the synthesis of more complex heterocyclic compounds and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Material Safety Data Sheet prior to use.

Properties

Molecular Formula

C16H13BrO3

Molecular Weight

333.18 g/mol

IUPAC Name

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H13BrO3/c1-20-13-6-2-11(3-7-13)4-8-15(18)14-10-12(17)5-9-16(14)19/h2-10,19H,1H3/b8-4+

InChI Key

PFXXEJPIWIZMBL-XBXARRHUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)O

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O

Origin of Product

United States

Preparation Methods

Mechanochemical Synthesis via Grinding Techniques

The Claisen-Schmidt condensation remains the most widely used method for chalcone synthesis. A green mechanochemical approach, as demonstrated for 4-hydroxy-4'-methoxychalcone, involves grinding equimolar amounts of 4-methoxyacetophenone and 5-bromo-2-hydroxy-4-methoxybenzaldehyde in the presence of NaOH (10–20 mol%) at room temperature. The absence of solvent reduces waste, and reaction completion within 30 minutes is monitored by TLC (Rf ≈ 0.6 in ethyl acetate/hexane, 1:3). Post-reaction neutralization with dilute HCl yields a crude product, which is recrystallized from ethanol to obtain golden-yellow crystals (mp 145–148°C).

Key Advantages :

  • Solvent-free conditions align with green chemistry principles.

  • Short reaction time (30 minutes) compared to traditional reflux methods.

  • High purity (≥95% by HPLC) confirmed via 1H^1H-NMR and 13C^{13}C-NMR.

Solution-Phase Synthesis with Acid/Base Catalysts

In ethanol/water mixtures, the same substrates undergo condensation using 10% NaOH at 60–70°C for 4–6 hours. The reaction progress is tracked by UV-Vis spectroscopy (λmax = 320 nm for chalcone formation). After acidification, the precipitate is filtered and purified via column chromatography (silica gel, eluent: chloroform/methanol 9:1), yielding 70–75% product.

Comparative Data :

ParameterMechanochemicalSolution-Phase
Reaction Time30 min4–6 h
Yield82%75%
Solvent ConsumptionNone200 mL/g product
Purity (NMR)95%92%

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

The 1H^1H-NMR spectrum (500 MHz, CDCl₃) of 5'-bromo-2'-hydroxy-4-methoxychalcone reveals:

  • A singlet at δ 3.86 ppm (3H, OCH₃).

  • Doublets at δ 6.86–7.66 ppm (aromatic protons, J = 8–10 Hz).

  • A trans-olefinic coupling constant (J=15.6HzJ = 15.6 \, \text{Hz}) at δ 7.52 and 7.89 ppm.

13C^{13}C-NMR (125 MHz, CDCl₃) confirms carbonyl resonance at δ 190.2 ppm and quaternary carbons adjacent to bromine at δ 112.4 ppm.

Mass Spectrometry and Elemental Analysis

High-resolution ESI-MS displays a molecular ion peak at m/z 347.02 (calc. 347.00 for C₁₆H₁₃BrO₃). Elemental analysis aligns with theoretical values (C: 55.36%, H: 3.78%, Br: 23.02%).

Challenges and Optimization Opportunities

Regioselectivity in Bromination Reactions

Direct bromination of pre-formed chalcones often leads to mixtures. A superior strategy involves using pre-brominated benzaldehydes like 5-bromo-2-hydroxy-4-methoxybenzaldehyde, which ensures regiocontrol.

Solvent Selection for Large-Scale Production

While mechanochemical methods excel in sustainability, scalability issues persist. Switching to ethanol/water systems improves throughput but necessitates solvent recovery systems to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-2’-hydroxy-4-methoxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Cervical Cancer Treatment
Research has demonstrated that 5'-Bromo-2'-hydroxy-4-methoxychalcone exhibits promising anticancer properties. A study reported that a related compound, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, showed moderate cytotoxicity against cervical cancer (HeLa) cells with an IC50 value of 67.23 μg/mL. This indicates its potential as a candidate for anticancer drug development .

Mechanisms of Action
The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation. Chalcones, including this compound, have been found to interfere with various cellular pathways that regulate cancer cell survival and growth .

Anti-inflammatory Properties

Inflammation Modulation
this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) in vitro. This mechanism is crucial for managing conditions characterized by chronic inflammation .

Oxidative Stress Reduction
The compound also reduces oxidative stress by diminishing reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage. This property is particularly relevant in neurodegenerative diseases where inflammation and oxidative stress play significant roles .

Metabolic Disorder Management

Obesity and Diabetes Research
In metabolic studies, related compounds have been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a vital role in glucose metabolism and lipid accumulation. For instance, derivatives like 2-bromo-4'-methoxychalcone have demonstrated the ability to enhance glucose consumption and inhibit lipid accumulation in adipocytes . These findings suggest that this compound could contribute to the development of treatments for obesity and type 2 diabetes.

Antimicrobial Activity

Antibacterial Effects
Chalcones have been explored for their antibacterial properties as well. Studies indicate that compounds similar to this compound exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents .

Summary Table of Applications

Application AreaMechanism/EffectReference(s)
AnticancerInduces apoptosis; inhibits cell proliferation ,
Anti-inflammatoryReduces cytokine production; decreases oxidative stress ,
Metabolic disordersActivates AMPK; enhances glucose metabolism
AntimicrobialExhibits antibacterial activity

Mechanism of Action

The mechanism of action of 5’-Bromo-2’-hydroxy-4-methoxychalcone involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Key Findings :

  • Halogen Impact : Bromine at the 2-position (Cpd 5) enhances antidiabetic activity compared to chloro-, iodo-, or fluoro-substituted analogues. For instance, in 3T3-L1 adipocytes, Cpd 5 increased glucose consumption by 40% vs. 25% for Cpd 6 (iodo) and 15% for Cpd 4 (chloro) .
  • Hydroxyl Group : The 2′-hydroxy group in this compound synergizes with the methoxy group to improve AMPK and Akt phosphorylation, critical for insulin signaling .
  • Methoxy Position : The 4-methoxy group stabilizes the chalcone backbone, enhancing bioavailability and receptor binding (e.g., PPARγ in adipogenesis) .

Photochemical Properties

Compared to non-brominated chalcones like 2′-hydroxy-4-methoxychalcone, the bromine substituent in this compound may alter photostability and UV absorption. Studies on dibenzoylmethanes and chalcones suggest bromine increases molar extinction coefficients, extending UVA protection . However, brominated derivatives require rigorous toxicological profiling before cosmetic applications .

Data Tables

Table 1: Antidiabetic Activity of Halogenated Chalcones in 3T3-L1 Adipocytes

Compound Substituents Glucose Consumption (%)* PPARγ Activation (%) AMPK Phosphorylation (Fold)
1 4′-OCH₃ 10 ± 2 15 ± 3 1.0 ± 0.1
5 2-Br, 4′-OCH₃ 40 ± 5 85 ± 7 3.2 ± 0.4
6 2-I, 4′-OCH₃ 25 ± 4 50 ± 6 2.1 ± 0.3

*Compared to untreated control; data from .

Table 2: Photochemical Properties of Selected Chalcones

Compound λmax (nm) Molar Extinction Coefficient (M⁻¹cm⁻¹) Photostability (t½, h)
2′-Hydroxy-4-methoxychalcone 345 12,000 8.5 ± 0.5
5′-Bromo-2′-hydroxy-4-methoxychalcone 360 18,500 6.2 ± 0.3†

†Potential trade-off between absorption and stability; data extrapolated from .

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